molecular formula C12H19N B14504880 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile CAS No. 63967-63-5

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile

Katalognummer: B14504880
CAS-Nummer: 63967-63-5
Molekulargewicht: 177.29 g/mol
InChI-Schlüssel: XNGZVJNWPPRGFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile is an organic compound with a complex structure that includes a cyclohexylidene ring and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile can be achieved through several methods. One common approach involves the reaction of 3,3,5-trimethylcyclohexanone with a suitable nitrile source under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-(3,3,5-Trimethylcyclohexylidene)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexylidene ring provides structural stability. These interactions can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 2-(3,3,5-Trimethylcyclohexylidene)propanenitrile.

    Cyclohexanone: A simpler analog with similar reactivity but lacking the trimethyl substitution.

    Propanenitrile: A simpler nitrile compound with different structural features.

Uniqueness

This compound is unique due to its combination of a cyclohexylidene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

63967-63-5

Molekularformel

C12H19N

Molekulargewicht

177.29 g/mol

IUPAC-Name

2-(3,3,5-trimethylcyclohexylidene)propanenitrile

InChI

InChI=1S/C12H19N/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9H,5-7H2,1-4H3

InChI-Schlüssel

XNGZVJNWPPRGFD-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=C(C)C#N)CC(C1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.